2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclobutylamino group attached to the pyridine ring, along with a methyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced through nucleophilic substitution reactions. For example, cyclobutylamine can react with a suitable pyridine derivative under basic conditions to form the desired product.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions, using reagents such as methyl iodide or methyl bromide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde with cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclohexylamino)-6-methylpyridine-3-carbonitrile: Similar structure with a cyclohexyl group instead of a cyclobutyl group.
2-(Cyclopentylamino)-6-methylpyridine-3-carbonitrile: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
2-(Cyclobutylamino)-6-methylpyridine-3-carbonitrile is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(cyclobutylamino)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-8-5-6-9(7-12)11(13-8)14-10-3-2-4-10/h5-6,10H,2-4H2,1H3,(H,13,14) |
InChI Key |
ZCOHGRZLMUGIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NC2CCC2 |
Origin of Product |
United States |
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